3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction between an isocyanide and an alkyne can yield pyrazole derivatives . Another method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale operations. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Catalysts such as copper or palladium may be used to facilitate the reactions, and purification steps like crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxamide group can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole-based compounds with different properties .
Scientific Research Applications
3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1,2,4-triazoles
- 1,3,5-triazines
- Pyrazolopyridines
Uniqueness
What sets 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide apart from these similar compounds is the presence of the difluoromethyl group, which imparts unique physicochemical properties. This group can enhance the compound’s metabolic stability, lipophilicity, and ability to cross biological membranes, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
5-amino-2-(difluoromethyl)-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c1-10-5(13)3-2-4(9)11-12(3)6(7)8/h2,6H,1H3,(H2,9,11)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGRSFFKOWBZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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